3'-Fluoro-3'-deoxycytidine

Description

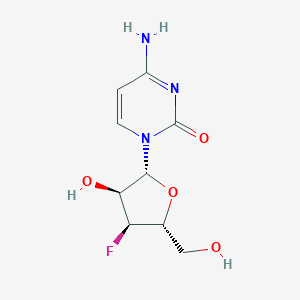

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBNLOZXOHYOP-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154007 | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123402-20-0 | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Fluoro-3'-deoxycytidine: A Technical Deep-Dive into its Mechanism of Action in Viral Replication

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Nucleoside analogs represent a cornerstone of modern antiviral therapy, exploiting the viral replication machinery for their therapeutic effect. Among these, 3'-Fluoro-3'-deoxycytidine stands out as a potent cytidine analog with a well-defined mechanism of action. This technical guide provides an in-depth exploration of the molecular journey of this compound, from its mandatory intracellular activation to its ultimate action as a viral polymerase inhibitor. We will dissect the biochemical pathways, detail the key experimental methodologies used for its validation, and discuss its broader implications in the field of antiviral drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antiviral compound.

Part 1: The Prodrug Principle: Intracellular Anabolic Activation

Like the majority of nucleoside analog inhibitors, this compound is administered as a prodrug.[1][2] Its inert form can efficiently cross the cell membrane, but to exert its antiviral effect, it must undergo a series of phosphorylation events, converting it into its active triphosphate metabolite. This anabolic pathway is exclusively catalyzed by host cell kinases, a critical dependency for its function.[1]

The activation is a three-step enzymatic cascade:

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group.[1] This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK) . The affinity of dCK for the analog is a crucial determinant of the compound's overall potency.[1][3] While other kinases like uridine-cytidine kinase (UCK) may contribute, dCK is considered the principal enzyme for many cytidine analogs.[1][4]

-

Diphosphorylation: The resulting this compound monophosphate is then a substrate for UMP-CMP kinase (YMPK) , which efficiently adds a second phosphate group to form the diphosphate derivative.[4][5]

-

Triphosphorylation: In the final activation step, nucleoside diphosphate kinases (NDPKs) , which have broad substrate specificity, catalyze the formation of the active antiviral agent: this compound triphosphate (3'-F-dCTP).[1][4]

This reliance on host kinases is a double-edged sword; it ensures the drug is activated within a cellular environment but also means that the efficiency of activation can vary between different cell types, a key consideration in drug development.

Caption: Competition and subsequent chain termination by 3'-F-dCTP.

Part 3: Experimental Validation: A Guide to Methodologies

Validating the mechanism of action requires a multi-faceted approach, combining cell-based assays to measure antiviral efficacy with biochemical assays to probe the direct molecular interactions.

A. Cell-Based Assays: Determining Antiviral Efficacy and Selectivity

The primary goal of these assays is to evaluate a compound's potency and safety profile in a relevant biological system. [6][7] Overall Experimental Workflow for Efficacy and Cytotoxicity

Caption: Workflow for determining antiviral activity and selectivity.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

-

Causality: This assay is chosen for its simplicity and throughput to determine if the compound can protect host cells from virus-induced death, a primary characteristic of an effective antiviral. [8][9]* Methodology:

-

Seed susceptible host cells in a multi-well plate and allow them to form a monolayer.

-

Prepare serial dilutions of this compound.

-

Infect the cells with a known quantity of virus, leaving some wells uninfected as controls.

-

Immediately after infection, add the compound dilutions to the appropriate wells.

-

Incubate the plate for a period sufficient for the virus to cause significant cell death in the untreated, infected wells (typically 2-5 days).

-

Quantify cell viability using a colorimetric assay (e.g., MTS or MTT), which measures metabolic activity.

-

Calculate the EC50 value—the concentration of the compound that protects 50% of the cells from viral CPE.

-

Protocol 2: Virus Yield Reduction Assay

-

Causality: To provide more direct evidence of antiviral action, this assay is performed to confirm that the compound inhibits the actual production of new infectious virus particles, rather than simply masking cell death. [8]* Methodology:

-

Perform cell seeding, infection, and compound treatment as described in the CPE assay.

-

At the end of the incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Serially dilute the collected supernatant.

-

Quantify the amount of infectious virus in the supernatant using a plaque assay or determine the viral RNA load using quantitative reverse transcription PCR (qRT-PCR). [8] 5. The EC50 (or EC90) is calculated as the concentration that reduces the virus yield by 50% (or 90%).

-

Data Presentation: Efficacy and Cytotoxicity

The results from these assays are crucial for determining the therapeutic window of the compound. A high Selectivity Index (SI) is paramount, indicating that the compound is effective against the virus at concentrations far below those that are toxic to the host cell. [10]

| Parameter | Description | Significance |

|---|---|---|

| EC50 (µM) | 50% Effective Concentration | Measures the compound's antiviral potency. A lower value is better. |

| CC50 (µM) | 50% Cytotoxic Concentration | Measures toxicity to host cells. A higher value is better. |

| SI | Selectivity Index (CC50/EC50) | A critical measure of the therapeutic window. A higher SI indicates greater selectivity and a more promising drug candidate. |

B. Biochemical Assays: Proving the Molecular Mechanism

These in vitro assays use purified components to confirm the direct inhibition of the viral polymerase and the chain termination mechanism, free from the complexities of the cellular environment. [11] Protocol 3: Polymerase Inhibition Assay

-

Causality: This experiment is the definitive test to prove that the activated triphosphate form of the drug directly inhibits the target viral enzyme.

-

Methodology:

-

Set up a reaction mixture containing purified, recombinant viral polymerase, a synthetic primer-template nucleic acid, and a buffer with necessary cofactors (e.g., Mg2+).

-

Add the four natural nucleoside triphosphates (dNTPs or NTPs), with one being radiolabeled or fluorescently tagged for detection.

-

In parallel reactions, add increasing concentrations of 3'-F-dCTP.

-

Initiate the reaction and allow it to proceed for a set time.

-

Stop the reaction and separate the elongated, labeled nucleic acid products from the unincorporated nucleotides (e.g., via gel electrophoresis or filter binding).

-

Quantify the amount of incorporated label to measure polymerase activity.

-

Determine the IC50, the concentration of 3'-F-dCTP that inhibits polymerase activity by 50%. Further kinetic studies can determine the inhibition constant (Ki). [12] Protocol 4: Chain Termination Assay

-

-

Causality: This assay provides visual, irrefutable evidence of the chain termination mechanism. [1]* Methodology:

-

Design a short, single-stranded nucleic acid template of a specific length and sequence.

-

Anneal a shorter, labeled primer to this template.

-

Set up four separate polymerase reactions. Each reaction contains the primer-template complex and only three of the four natural nucleotides.

-

A fifth reaction contains all four natural nucleotides, and a sixth contains the three natural nucleotides plus 3'-F-dCTP.

-

Run the reactions and analyze the products on a high-resolution denaturing polyacrylamide gel.

-

Expected Result: The reaction containing 3'-F-dCTP will show a distinct, truncated product band that is one nucleotide longer than the products from the reaction missing dCTP. This demonstrates specific incorporation and subsequent termination of synthesis.

-

References

-

Noah, D. L., & Noah, J. W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. [Link]

-

VirusBank Platform. Cell-based assays. VirusBank. [Link]

-

Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2008). Cell-based assays to identify inhibitors of viral disease. Expert Opinion on Drug Discovery, 3(6), 671–676. [Link]

-

Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]

-

Fang, H., et al. (2008). Cell-Based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Biochemical Pharmacology, 38(6), 869-874. [Link]

-

Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 60-67. [Link]

-

Ferron, F., et al. (2012). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs. Current Opinion in Virology, 2(2), 187-196. [Link]

-

Spicer, E. K., & Reha-Krantz, L. J. (1996). Inhibition of viral polymerases by chain-terminating substrates: a kinetic analysis. Methods in Enzymology, 275, 398-424. [Link]

-

Korba, B. E., & Milman, G. (1991). In vitro methods for testing antiviral drugs. Antiviral Research, 15(3), 253-271. [Link]

-

Jochmans, D., et al. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. [Link]

-

Egerer, L., et al. (2020). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 64(5). [Link]

-

Balzarini, J., et al. (1989). 3'-fluorinated 2',3'-dideoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]

-

Murakami, E., et al. (2008). Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Jochmans, D., et al. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. NAR Molecular Medicine, 2(3). [Link]

-

Cameron, C. E., & Castro, C. (2012). Viral Polymerases. The Enzymes, 31, 307-334. [Link]

-

Matthes, E., et al. (1990). Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs. Journal of Medical Virology, 30(2), 137-141. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Reardon, J. E. (2023). Inhibitors of Viral DNA Polymerase. Oxford Academic. [Link]

-

Li, S., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. International Journal of Molecular Sciences, 23(21), 13292. [Link]

-

Iovine, C., et al. (2023). Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link]

-

Chavan, R., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 020-029. [Link]

-

Vere Hodge, R. A. (2013). General Mechanisms of Antiviral Resistance. Antiviral Resistance. [Link]

Sources

- 1. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deconvoluting Viral Biology and Anti-Viral Drug Discovery with Bioassays | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 9. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Fluoro-3'-deoxycytidine: From Discovery to Therapeutic Potential

A Senior Application Scientist's Synthesis of its History, Mechanism, and Applications

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxycytidine (FddC), a synthetic pyrimidine nucleoside analog with significant antiviral and potential anticancer properties. We will delve into the historical context of its discovery, detail its chemical synthesis, and elucidate its multifaceted mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of FddC's journey from a laboratory curiosity to a molecule of therapeutic interest.

Introduction: The Dawn of Fluorinated Nucleosides

The late 20th century witnessed a surge in the discovery and development of nucleoside analogs as potent therapeutic agents, largely driven by the urgent need for effective treatments for viral infections like HIV/AIDS and hepatitis B. The strategic incorporation of fluorine into the sugar moiety of nucleosides emerged as a pivotal strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer enhanced metabolic stability and often lead to potent biological activity. It was within this exciting era of antiviral research that this compound and its related compounds were first synthesized and investigated.

Discovery and Historical Context

The exploration of 3'-substituted 2',3'-dideoxynucleosides was a logical progression in the quest for potent inhibitors of viral reverse transcriptases. Following the success of early nucleoside analogs, researchers began to systematically modify the 3'-position of the deoxyribose ring to enhance antiviral activity and reduce toxicity. The synthesis and evaluation of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues were reported in the late 1980s. While much of the initial focus was on thymidine and adenosine analogs, the potent anti-HIV activity of L-3'-fluoro-2',3'-unsaturated cytidine, reported in 2001 with an EC50 of 0.03 µM in peripheral blood mononuclear cells, highlighted the potential of 3'-fluorinated cytidine derivatives.

Earlier work in 1990 described the synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of 2',3'-dideoxycytidine (DDC), further establishing the importance of fluorine substitution in enhancing the therapeutic index of nucleoside analogs. These early investigations laid the groundwork for understanding the structure-activity relationships of fluorinated nucleosides and paved the way for the development of compounds like this compound.

Chemical Synthesis of this compound

The synthesis of 3'-fluorinated nucleosides presents unique challenges due to the stereospecific introduction of the fluorine atom. A common and effective method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

Conceptual Synthetic Workflow

The general strategy for synthesizing this compound typically starts from a readily available cytidine precursor. The key transformation is the stereoselective introduction of the fluorine atom at the 3'-position of the sugar ring.

An In-Depth Technical Guide to 3'-Fluoro-3'-deoxycytidine: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-3'-deoxycytidine is a synthetic pyrimidine nucleoside analog that belongs to a class of compounds extensively investigated for their therapeutic potential. The strategic incorporation of a fluorine atom at the 3' position of the deoxyribose sugar moiety significantly alters the molecule's stereochemistry and electronic properties. This modification imparts metabolic stability and can enhance the compound's interaction with key biological targets, leading to potent antiviral and anticancer activities. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological mechanism of action of this compound, offering insights for its application in research and drug development.

Chemical Structure and Identification

The foundational step in understanding the functionality of this compound lies in its precise chemical structure. It consists of a cytosine base linked to a 3'-fluorinated deoxyribose sugar.

2D and 3D Representations

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

The three-dimensional conformation, which is crucial for its interaction with biological macromolecules, reveals the spatial arrangement of the atoms. The fluorine substitution influences the sugar pucker, which in turn affects the overall shape of the molecule.

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, a standardized set of chemical identifiers is used.[1]

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Canonical SMILES | C1=CN(C(=O)N=C1N)[C@H]2CO)F">C@@HO |

| InChI | InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 |

| InChIKey | PKOBNLOZXOHYOP-XVFCMESISA-N |

| Molecular Formula | C9H12FN3O4 |

| Molecular Weight | 245.21 g/mol |

Physicochemical Properties

Solubility: Based on its polar functional groups (hydroxyl, amino, and carbonyl groups), this compound is expected to be soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in non-polar organic solvents is likely to be limited.

Melting Point: As a crystalline solid, it is expected to have a defined melting point. However, without experimental data, a precise value cannot be provided.

Chemical Synthesis

The synthesis of 3'-fluorinated nucleosides is a well-established area of medicinal chemistry. While a specific, detailed protocol for this compound is not widely published, a representative synthesis can be constructed based on established methodologies for analogous compounds.[2] The key step is the stereoselective introduction of the fluorine atom at the 3'-position of the sugar ring.

A common and effective method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) on a suitably protected cytidine precursor.

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the critical transformations.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a generalized representation based on the synthesis of similar 3'-fluorinated nucleosides.

-

Protection of Cytidine:

-

Rationale: To prevent unwanted side reactions, the reactive functional groups (5'-hydroxyl and N4-amino) of the starting cytidine material are protected. The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group with a benzoyl group.

-

Procedure:

-

Dissolve cytidine in anhydrous pyridine.

-

Add dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C and stir at room temperature until the reaction is complete (monitored by TLC).

-

Add benzoyl chloride and continue stirring.

-

Work up the reaction mixture and purify the protected cytidine by column chromatography.

-

-

-

Activation of the 3'-Hydroxyl Group:

-

Rationale: The 3'-hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution with fluoride, it must be converted into a better leaving group, such as a tosylate or mesylate.

-

Procedure:

-

Dissolve the protected cytidine in a suitable solvent (e.g., dichloromethane).

-

Add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and a base (e.g., triethylamine).

-

Stir the reaction until completion and purify the activated intermediate.

-

-

-

Fluorination:

-

Rationale: This is the key step where the fluorine atom is introduced. A nucleophilic fluorinating agent, such as DAST, is used to displace the leaving group in an SN2 reaction, which results in an inversion of stereochemistry at the 3'-position.

-

Procedure:

-

Dissolve the activated intermediate in an anhydrous, non-protic solvent (e.g., toluene).

-

Slowly add DAST at a low temperature (e.g., -78°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction and purify the 3'-fluorinated intermediate.

-

-

-

Deprotection:

-

Rationale: The protecting groups are removed to yield the final product.

-

Procedure:

-

Treat the fluorinated intermediate with a mild acid (e.g., dichloroacetic acid in dichloromethane) to remove the DMT group.

-

Subsequently, treat with a base (e.g., methanolic ammonia) to remove the benzoyl group.

-

Purify the final product, this compound, by chromatography or recrystallization.

-

-

Mechanism of Action

As a nucleoside analog, this compound is expected to exert its biological effects by interfering with nucleic acid metabolism.[3] The primary mechanism of action is likely as an antimetabolite, where it mimics natural nucleosides and disrupts the synthesis of DNA and/or RNA.[4]

General Antiviral and Anticancer Mechanism

The proposed mechanism involves a series of intracellular transformations and interactions:

Sources

- 1. This compound | C9H12FN3O4 | CID 451603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

3'-Fluoro-3'-deoxycytidine molecular formula and CAS number

An In-Depth Technical Guide to 3'-Fluoro-3'-deoxycytidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic pyrimidine nucleoside analog. Designed for researchers, chemists, and drug development professionals, this document delves into its fundamental chemical properties, synthesis, mechanism of action, and key applications, grounding all information in established scientific literature.

Core Concepts and Physicochemical Properties

This compound belongs to the class of nucleoside analogs, which are foundational in the development of antiviral and anticancer therapeutics.[1][2] The strategic incorporation of a fluorine atom at the 3' position of the deoxyribose sugar moiety is a critical chemical modification. Fluorine's high electronegativity and small atomic size, comparable to a hydrogen atom, allow it to serve as a bioisostere of a hydroxyl group.[3][4] This substitution can dramatically alter the molecule's biological properties by increasing its metabolic stability against enzymatic degradation and modifying its interaction with target enzymes.[4][5]

Key Physicochemical Data

A summary of the essential identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN₃O₄ | [6][7][8] |

| CAS Number | 123402-20-0 | [6][7][8] |

| Molecular Weight | 245.21 g/mol | [6][8] |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [8] |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2CO)F">C@@HO | [8] |

| Synonyms | 3'-deoxy-3'-fluorocytidine | [8] |

Chemical Synthesis Pathway

The synthesis of fluorinated nucleosides is a cornerstone of medicinal chemistry.[1][5] A common and effective strategy for introducing a fluorine atom at the 3' position involves the nucleophilic substitution of a suitable leaving group on the sugar ring using a fluoride source.[2] One established method utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent on a protected nucleoside precursor with an inverted stereochemistry at the 3' position (a xylo-configuration).[9]

The diagram below illustrates a generalized synthetic workflow for producing 3'-fluorinated nucleosides.

Caption: Generalized workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

The following protocol is a representative, conceptual methodology based on established chemical principles for fluorinated nucleoside synthesis.[9]

-

Protection: React cytidine with a protecting group agent, such as trityl chloride, in a pyridine solvent to selectively block the 5' and 2' hydroxyl groups. This prevents unwanted side reactions in subsequent steps.

-

Stereochemical Inversion: The 3'-hydroxyl group of the protected cytidine is oxidized (e.g., using a Swern oxidation) to a ketone, followed by stereoselective reduction (e.g., with sodium borohydride) to yield the xylo-furanosyl nucleoside, where the 3'-hydroxyl has the opposite stereochemistry required for the next step.

-

Fluorination: The protected xylo-nucleoside is dissolved in an anhydrous solvent like dichloromethane and cooled. Diethylaminosulfur trifluoride (DAST) is added dropwise. DAST acts as a nucleophilic fluorinating agent, replacing the 3'-hydroxyl group with fluorine via an SN2 reaction, which inverts the stereochemistry back to the desired ribo-configuration.

-

Deprotection: The protecting groups are removed, typically under acidic conditions (e.g., with aqueous acetic acid), to yield the final product, this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the compound to high purity. Characterization is then performed using NMR and mass spectrometry to confirm its structure and identity.

Mechanism of Action

As a nucleoside analog, the primary mechanism of action for this compound involves its interaction with enzymes responsible for DNA synthesis.[10] For the compound to become biologically active, it must first be phosphorylated intracellularly by cellular kinases.[11]

Caption: Intracellular activation and mechanism of action for this compound.

-

Cellular Uptake: The compound enters the cell via nucleoside transporters.

-

Phosphorylation Cascade: It is sequentially phosphorylated by host cell enzymes, starting with deoxycytidine kinase, to its active triphosphate form.[11]

-

Competitive Inhibition: The triphosphate analog competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of viral or cellular DNA polymerases. In retroviruses like HIV, the primary target is the viral reverse transcriptase.[11]

-

Chain Termination: Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group (replaced by fluorine) makes it impossible to form the next 3'-5' phosphodiester bond, thus terminating DNA chain elongation. This is a hallmark mechanism for many nucleoside reverse transcriptase inhibitors (NRTIs).[10]

Biological Applications and Preclinical Data

The unique chemical structure of this compound makes it a candidate for evaluation in several therapeutic areas, primarily as an antiviral agent.

Antiviral Activity

This compound has been synthesized and evaluated for its activity against retroviruses.[11] Studies have shown its potential as an inhibitor of HIV replication in lymphocyte cell cultures. Its efficacy is dependent on its conversion to the active triphosphate form, which then acts as a chain terminator for the HIV reverse transcriptase.[11] While potent, its selectivity index—the ratio of its cytotoxic concentration to its effective antiviral concentration—is a critical parameter in determining its therapeutic potential.

Protocol: In Vitro Anti-HIV Assay

This protocol describes a standard method for assessing the anti-HIV activity of a test compound in a human T-cell line.

-

Cell Culture: Culture MT-4 human lymphocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Infection and Treatment: Seed MT-4 cells in a 96-well plate. Infect the cells with a known titer of HIV-1. Immediately after, add the various concentrations of the test compound to the wells. Include uninfected cells (mock) and infected, untreated cells (virus control) as controls.

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified, 5% CO₂ atmosphere.

-

Viability Assessment: Assess cell viability using the MTT colorimetric assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., acidic isopropanol) and measure the absorbance at 540 nm. Calculate the 50% effective concentration (EC₅₀), the concentration at which the compound protects 50% of the cells from virus-induced death. A parallel assay on uninfected cells is run to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

Anticancer Potential

While direct studies on this compound are focused on its antiviral properties, related fluorinated nucleosides have demonstrated significant anticancer activity.[12] For instance, 5-fluoro-2'-deoxycytidine (FCdR) acts as a DNA methylation inhibitor, leading to the re-expression of tumor suppressor genes and cell cycle arrest in cancer cells.[13][14] Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a widely used chemotherapeutic agent that inhibits DNA synthesis.[3][10] Given these precedents, this compound warrants investigation as a potential anticancer agent, likely acting through the inhibition of DNA synthesis in rapidly proliferating tumor cells.

Furthermore, the radiolabeled thymidine analog, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), is a well-established positron emission tomography (PET) tracer used in oncology to visualize and quantify cell proliferation in vivo.[15][16][17] This highlights the utility of the 3'-fluoro-nucleoside scaffold in cancer research and diagnostics.

Conclusion and Future Directions

This compound is a synthetically accessible nucleoside analog with a well-defined mechanism of action rooted in the principles of competitive inhibition and DNA chain termination. Its demonstrated anti-retroviral activity provides a strong foundation for further preclinical development.[11] Future research should focus on optimizing its selectivity index, understanding its pharmacokinetic profile in vivo, and exploring its potential efficacy against a broader range of viruses. Additionally, a thorough investigation into its potential as an anticancer agent, drawing parallels from other clinically successful fluorinated nucleosides, could open new avenues for its therapeutic application.

References

-

Allfluoro pharmaceutical co .ltd. This compound,123402-20-0. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Molecular Pharmacology. [Link]

-

PubChem. This compound | C9H12FN3O4 | CID 451603. [Link]

-

Lin, T. S., et al. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Journal of Medicinal Chemistry. [Link]

-

Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research. [Link]

-

Eyer, L., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

-

Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research. [Link]

-

Qiu, Y., & Chu, C. K. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Pathania, R., et al. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. SpringerPlus. [Link]

-

Ghasemi, F., et al. (2019). The Comparative Effects of 5-azacytidine, 5-Aza-2'-deoxycytidine, and 5'-fluoro-2'-deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands. [Link]

-

Kumar, P., & Sharma, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

-

Schelhaas, S., et al. (2017). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. Theranostics. [Link]

-

Eyer, L., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

-

Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Kumar, P., & Sharma, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

-

Wikipedia. Chemotherapy. [Link]

-

Wang, L., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

-

Uesato, S., et al. (2014). 5-Aza-2-deoxycytidine Enhances the Sensitivity of 5-Fluorouracil by Demethylation of the Thymidine Phosphorylase Promoter. Anticancer Research. [Link]

-

Schelhaas, S., et al. (2017). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. Theranostics. [Link]

-

Eyer, L., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound,123402-20-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 8. This compound | C9H12FN3O4 | CID 451603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapy - Wikipedia [en.wikipedia.org]

- 11. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]

- 17. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3'-Fluorine in Nucleoside Analogs: A Technical Guide to Enhanced Biological Activity

Executive Summary

The introduction of a fluorine atom at the 3'-position of the nucleoside sugar moiety represents a pivotal strategy in modern medicinal chemistry, yielding compounds with potent antiviral and anticancer properties. This guide provides an in-depth technical overview of 3'-fluoro-substituted nucleosides, tailored for researchers, scientists, and drug development professionals. By leveraging the unique physicochemical properties of fluorine, these analogs overcome many limitations of their parent compounds, exhibiting enhanced metabolic stability, favorable conformational pre-organization, and potent inhibition of key cellular and viral enzymes. This document delves into the synthetic methodologies, detailed mechanisms of action, broad-spectrum biological activities, and critical pharmacokinetic considerations that define this important class of therapeutic agents.

Introduction: The Fluorine Advantage in Nucleoside Chemistry

The selective incorporation of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1][2] The fluorine atom possesses a unique combination of characteristics that make it particularly advantageous in nucleoside design. Its small van der Waals radius allows it to act as a close isosteric replacement for hydrogen, minimizing steric disruption within an enzyme's active site.[3] Furthermore, its high electronegativity makes it an isopolar mimic of a hydroxyl group, capable of forming hydrogen bonds.[3]

These fundamental properties translate into significant pharmacological advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. This increased stability, particularly of the glycosidic bond, protects the nucleoside analog from premature degradation in acidic environments or by cellular enzymes, prolonging its therapeutic action.[3][4][5]

-

Modulation of Sugar Pucker: The highly electronegative 3'-fluoro substituent profoundly influences the stereoelectronic properties of the furanose ring.[6] This effect can "lock" the sugar into a specific conformation, either a "North" (C3'-endo) or "South" (C2'-endo) pucker, which is often critical for optimal binding to target enzymes like viral polymerases.[4][6]

-

Improved Pharmacokinetics: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve bioavailability.[7][8]

The rational design of nucleoside analogs, beginning with compounds like 5-fluorouracil, has paved the way for the development of numerous fluorinated drugs for treating cancers and viral infections.[3][7] The 3'-fluoro-substituted nucleosides have emerged as a particularly promising subclass due to the challenges in their synthesis and their potent, often broad-spectrum, biological activity.[9]

Synthesis of 3'-Fluoro-Substituted Nucleosides: Core Methodologies

Key Synthetic Challenge

The primary hurdle in the synthesis of 3'-fluoro-nucleosides is the stereoselective introduction of the fluorine atom onto the C3' carbon of the carbohydrate moiety.[9] The stereochemistry of the fluorine atom—whether it is in the "up" (β, ribo) or "down" (α, xylo) configuration—is often a critical determinant of biological activity.[3][6]

Common Precursors and Intermediates

Modern synthetic strategies often employ a convergent approach, where a universal fluorinated sugar intermediate is first prepared and then coupled with various heterocyclic bases.[7][9] A common and versatile intermediate is 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose, which can be synthesized on a large scale and used to generate a diverse library of 3'-fluoro-modified nucleosides.[9]

The Fluorination Step: Reagents and Mechanisms

Diethylaminosulfur trifluoride (DAST) is a widely used and versatile reagent for the direct fluorination of nucleosides.[3][6][10] It facilitates the one-step replacement of a hydroxyl group with fluorine, typically proceeding through an SN2 mechanism. This results in a complete inversion of configuration at the target carbon, a crucial consideration for achieving the desired stereochemistry.[3][6] For example, to obtain a 3'-fluoro-ribo configuration, the synthesis would start with a nucleoside possessing a xylo-configuration at the 3'-position.[11]

Glycosylation Strategies

Once the fluorinated sugar is prepared, it is coupled with a desired purine or pyrimidine base. This N-glycosylation is a critical step, and various coupling conditions are employed to ensure the formation of the correct β-anomer, which is typically the biologically active form.[7][9] Subsequent modifications, such as Suzuki and Stille cross-coupling reactions, can be used to further derivatize the nucleobase, for instance at the 6-position of a purine ring, to explore a broader biological space and refine structure-activity relationships (SAR).[7][9]

Experimental Protocol: A Generalized Synthesis of a 3'-Fluoro-Purine Nucleoside

The following protocol is a generalized representation of a common synthetic route, based on methodologies described in the literature.[6][7][9][11]

Objective: To synthesize a 3'-fluoro-substituted purine nucleoside from a pre-formed nucleoside with a 3'-hydroxyl group in the xylo configuration.

Step 1: Protection of Hydroxyl Groups

-

Dissolve the starting nucleoside (e.g., a 2',5'-di-O-tritylated xylo-adenosine derivative) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

This step protects the 2' and 5' hydroxyl groups, ensuring that the subsequent fluorination occurs selectively at the 3' position.

Step 2: Fluorination with DAST

-

Cool the solution from Step 1 to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

-

Slowly add a solution of Diethylaminosulfur Trifluoride (DAST) in the same anhydrous solvent to the reaction mixture. Caution: DAST is toxic and moisture-sensitive.

-

Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature and stir until completion (monitored by TLC). The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at C3'.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.

Step 3: Work-up and Purification of the Fluorinated Intermediate

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the protected 3'-fluoro-nucleoside.

Step 4: Deprotection

-

Dissolve the purified, protected nucleoside in a suitable solvent system for the removal of the protecting groups (e.g., trityl groups are often removed with a mild acid like formic acid or acetic acid).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

Step 5: Final Purification

-

Purify the final deprotected 3'-fluoro-nucleoside using column chromatography or recrystallization to yield the final product of high purity.

-

Characterize the final compound using NMR (1H, 13C, 19F) and mass spectrometry to confirm its structure and purity.

Mechanism of Action: How 3'-Fluorination Drives Biological Activity

As Antimetabolites

3'-Fluoro-substituted nucleosides exert their biological effects primarily as antimetabolites.[9] They are structurally similar to endogenous nucleosides and can thus enter cellular metabolic pathways, where they interfere with the synthesis of DNA and RNA, ultimately halting cell replication or viral propagation.[3][12]

In Antiviral Therapy: Chain Termination of Viral Polymerases

The predominant mechanism of antiviral action is the termination of viral nucleic acid chain elongation.[3][4][13] This multi-step process is initiated within the host cell.

-

Anabolic Phosphorylation: The nucleoside analog is taken up by the cell and sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form.

-

Competitive Inhibition: The resulting nucleoside triphosphate competes with its natural counterpart (e.g., dGTP, dATP) for the active site of the viral polymerase (such as reverse transcriptase in HIV or RNA-dependent RNA polymerase in HCV).

-

Incorporation and Chain Termination: The viral polymerase incorporates the analog into the growing viral DNA or RNA strand. Once incorporated, the absence of a 3'-hydroxyl group (replaced by the 3'-fluorine) makes it impossible for the polymerase to form the next 3',5'-phosphodiester bond. This event effectively terminates the elongation of the nucleic acid chain, halting viral replication.

Caption: Antiviral mechanism of 3'-fluoro-nucleosides.

In Anticancer Therapy: Inhibition of DNA Synthesis and Proliferation

The mechanism in cancer therapy is analogous to the antiviral action but targets the rapidly dividing cancer cells.[3][14] The 3'-fluoro-nucleoside triphosphate is incorporated into the replicating DNA of the cancer cell, leading to chain termination and triggering apoptosis (programmed cell death). The positron emission tomography (PET) tracer 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) leverages this principle. Its uptake is dependent on thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle. Therefore, the accumulation of [18F]FLT in a tumor, as measured by PET imaging, serves as a non-invasive biomarker of cell proliferation.[15]

Caption: Anticancer mechanism of 3'-fluoro-nucleosides.

The Influence of Sugar Conformation

The electronegativity of the 3'-fluorine atom significantly alters the conformational equilibrium of the furanose ring.[6] This "conformational locking" is crucial for biological activity. For instance, structure-activity relationship studies have revealed a strong bias for a C3'-endo (North) conformation to maintain potent biochemical and whole-cell activity in certain nucleoside antibiotics.[6] This preferred conformation likely presents the nucleoside analog to the target enzyme in a geometry that is optimal for binding and subsequent incorporation, thereby enhancing its inhibitory potency.

Biological Activity & Therapeutic Applications

Antiviral Applications

3'-Fluoro-substituted nucleosides have demonstrated a broad range of antiviral activities.

-

Anti-HIV Agents: The structure-activity relationships for mono-fluoro dideoxynucleosides show that a fluorine atom at the 3'α-"down" position correlates well with anti-HIV activity.[3] 3'-Fluoro-2',3'-dideoxyguanosine (FLG) is a notable example with potent activity against HIV reverse transcriptase.[3][16][17]

-

Anti-Hepatitis Agents: Several 3'-fluoro-2',3'-dideoxynucleoside analogs have been synthesized and evaluated against hepatitis B (HBV) and hepatitis C (HCV) viruses. Compounds like 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine have shown inhibitory effects on both viruses without significant cytotoxicity.[18]

-

Broad-Spectrum Antivirals: 3'-Deoxy-3'-fluoroadenosine has emerged as a powerful broad-spectrum antiviral agent.[11] It exhibits low-micromolar inhibitory effects against a range of medically important flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[5][19][20] Its activity extends to DNA viruses like vaccinia and various RNA viruses.[11]

| Compound | Virus Target | EC₅₀ (µM) | Cytotoxicity (CC₅₀ or other) | Reference |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | 1.1 ± 0.1 | Cytostatic at >12.5 µM | [5][20] |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | 4.7 ± 1.5 | Cytostatic at >12.5 µM | [5][20] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | 2.5 ± 0.5 | Cytostatic at >12.5 µM | [5][20] |

| 3'α-Fluoro-ddG (FLG) | HIV-1 | Higher than parent ddG | Not specified | [3] |

| 5-hydroxymethyl-3'-fluoro-ddU | HBV / HCV | Moderate / Weak Inhibition | No cytotoxicity observed | [18] |

Anticancer Applications

The ability of 3'-fluoro-nucleosides to halt DNA synthesis makes them potent anticancer agents.

-

Cytotoxic Activity: Novel 3'-fluorinated purine nucleoside derivatives have shown potent tumor cell growth inhibition at sub-micromolar or low-micromolar concentrations against cell lines such as HT116 (colon cancer) and 143B (osteosarcoma).[7][9]

-

Molecular Imaging: As previously mentioned, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a clinically relevant PET tracer used to non-invasively measure and monitor tumor cell proliferation in response to therapy.[15] A decrease in [18F]FLT uptake is generally correlated with a positive therapeutic response.[15]

| Compound/Tracer | Cell Line | Activity Metric (IC₅₀/GI₅₀) | Application | Reference |

| Various 3'-Fluoro-Purine Analogs | HT116 (Colon Cancer) | Sub- to low micromolar | Growth Inhibition | [7][9] |

| Various 3'-Fluoro-Purine Analogs | 143B (Osteosarcoma) | Sub- to low micromolar | Growth Inhibition | [7][9] |

| [18F]FLT | Various Tumors (In Vivo) | N/A | PET Imaging of Proliferation | [15] |

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly sensitive to their three-dimensional structure.

-

Stereochemistry at C3': The orientation of the fluorine atom is paramount. For anti-HIV dideoxynucleosides, a 3'α-fluoro ("down") configuration is generally associated with high activity, whereas the 3'β-fluoro ("up") configuration often leads to inactive compounds.[3] In other contexts, the 3'β-fluoro isomer can be more potent; for example, a 3'β-fluoro adenosine analog was found to be approximately 10-fold more potent as an enzyme inhibitor than its 3'α-fluoro counterpart in a study on antitubercular agents.[6]

-

Nucleobase Modifications: Altering the purine or pyrimidine base can dramatically impact potency and selectivity. The synthesis of libraries with various substituents at the 6-position of the purine ring, for example, is a common strategy to explore and optimize anticancer activity.[7][9]

Pharmacokinetics and Drug Development Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 3'-fluoro-nucleosides is crucial for their clinical development.

-

Bioavailability: Studies in rhesus monkeys on 3'-fluoro-3'-deoxythymidine (FddT) have shown variable oral bioavailability, ranging from 21% to 95%. Subcutaneous administration resulted in bioavailabilities between 52% and 59%.[21] This variability highlights the need for careful formulation or the development of prodrug strategies to ensure consistent drug exposure.

-

Metabolism: Glucuronidation is a potential metabolic pathway for these compounds. The glucuronide of FddT was readily detected in the urine of rhesus monkeys, indicating that this conjugation reaction is a relevant clearance mechanism.[21][22]

-

Distribution: These nucleoside analogs can be transported into the central nervous system (CNS). The ratio of cerebrospinal fluid to serum concentrations for FddT was approximately 0.15 one hour after administration, suggesting that a carrier-mediated process is involved in their transport across the blood-brain barrier.[21]

-

Prodrug Strategies: To overcome challenges such as poor bioavailability or inefficient intracellular phosphorylation, pronucleotide strategies are often employed. These involve masking the nucleoside with chemical moieties that are cleaved inside the cell to release the active drug, thereby improving the therapeutic outcome.[1]

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 3'-position of the nucleoside sugar ring is a powerful and validated approach in the design of potent antiviral and anticancer agents. The unique properties of fluorine enhance metabolic stability and enforce a biologically favorable sugar conformation, leading to effective inhibition of viral and cellular polymerases. Compounds like 3'-deoxy-3'-fluoroadenosine demonstrate the potential for broad-spectrum antiviral activity, while others show promise as highly effective cytotoxic agents against cancer cells.

Future research will continue to build on this foundation. The exploration of novel modifications to the nucleobase in concert with the 3'-fluoro substitution will likely yield analogs with improved potency and selectivity. A deeper understanding of the enzymatic incorporation of these compounds and the mechanisms of drug resistance will be critical for developing next-generation therapeutics. Furthermore, the refinement of prodrug strategies will be essential for optimizing the pharmacokinetic profiles of these promising molecules, ultimately translating their potent in vitro activity into clinical success.

References

-

Ghate, M., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509–2520. Available at: [Link]

-

Ghate, M., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. ResearchGate. Available at: [Link]

-

Zhou, Y., et al. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. Available at: [Link]

-

Zhu, L., et al. (n.d.). Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. MDPI. Available at: [Link]

-

Boudinot, F. D., et al. (1990). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 34(7), 1214–1219. Available at: [Link]

-

Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4735. Available at: [Link]

-

Ronga, L., et al. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS Infectious Diseases, 2(4), 266–276. Available at: [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e01878-20. Available at: [Link]

-

Boudinot, F. D., et al. (1990). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. PMC. Available at: [Link]

-

Robins, E. G., & Murphy, C. D. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 52(1), 10-27. Available at: [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. Available at: [Link]

-

Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

-

Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133–150. Available at: [Link]

-

Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(14), 1683–1709. Available at: [Link]

-

Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. OUCI. Available at: [Link]

-

PubChem. (n.d.). 3'-Fluoro-2',3'-dideoxyguanosine. PubChem. Available at: [Link]

-

Zhang, H., et al. (2022). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 239, 114532. Available at: [Link]

-

Burke, M. P., et al. (2016). Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future. Current Topics in Medicinal Chemistry, 16(11), 1231–1241. Available at: [Link]

-

Bollineni, V. R., et al. (2017). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. Theranostics, 7(1), 40–50. Available at: [Link]

-

Wang, G., & Qing, F.-L. (2021). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 8(11), nwab101. Available at: [Link]

-

Jung, S. H., et al. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1051–1054. Available at: [Link]

-

G-Dayanandan, N., et al. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7546–7551. Available at: [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3). Available at: [Link]

-

Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8783–8802. Available at: [Link]

Sources

- 1. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 9. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3'-Fluoro-2',3'-dideoxyguanosine | C10H12FN5O3 | CID 135431817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Fluoro-3'-deoxycytidine as a DNA Chain Terminator

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxycytidine, a significant nucleoside analog that functions as a DNA chain terminator. The document delves into the molecular mechanisms underpinning its action, its synthesis, and its applications in antiviral and anticancer research. Detailed experimental protocols are provided for the evaluation of its efficacy, including DNA polymerase inhibition and cell viability assays. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the scientific application of this compound.

Introduction: The Principle of Chain Termination in DNA Synthesis

The replication of DNA is a fundamental process in all living organisms, meticulously orchestrated by DNA polymerases. These enzymes catalyze the sequential addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA strand, forming phosphodiester bonds between the 3'-hydroxyl group of the preceding nucleotide and the 5'-phosphate group of the incoming nucleotide. The integrity of this 3'-hydroxyl group is paramount for the continuation of DNA chain elongation.

Nucleoside analogs are synthetic molecules that mimic naturally occurring nucleosides and can act as potent inhibitors of DNA synthesis.[1] A critical class of these analogs functions as chain terminators . These molecules, once incorporated into a nascent DNA strand, prevent the addition of subsequent nucleotides, thereby halting replication.[2][3] This termination can be due to the absence of a 3'-hydroxyl group or the presence of a modified group at this position that is sterically hindered or conformationally unsuitable for the formation of a phosphodiester bond.[2]

This compound belongs to this class of molecules. Its strategic design, featuring a fluorine atom at the 3' position of the deoxyribose sugar, imparts unique chemical and biological properties that make it a subject of significant interest in the development of therapeutic agents.

This compound: A Profile

Chemical Structure and Properties

This compound is a pyrimidine nucleoside analog.[4] Its structure is characterized by the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with a fluorine atom (-F).

-

IUPAC Name: 4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[4]

The introduction of the highly electronegative fluorine atom significantly alters the electronic properties and conformation of the sugar moiety. This substitution is key to its mechanism of action as a DNA chain terminator.

Synthesis Overview

The synthesis of fluorinated nucleosides like this compound often involves multi-step chemical processes. A common strategy involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with a fluorine atom.[1][7] The synthesis can be complex, often requiring protecting groups to ensure regioselectivity and stereoselectivity of the fluorination step.[8][9] Both solution-phase and solid-phase synthesis strategies have been developed to improve yield and simplify purification.[8]

Mechanism of Action: From Prodrug to Chain Terminator

The journey of this compound from an extracellular compound to an active DNA chain terminator involves a series of intracellular transformations and interactions.

Cellular Uptake and Anabolic Phosphorylation

Like many nucleoside analogs, this compound is a prodrug. To become active, it must first be transported into the cell and then phosphorylated by cellular kinases to its triphosphate form.[2][3]

-

Cellular Entry: The molecule enters the cell via nucleoside transporters.

-

Phosphorylation Cascade: Intracellularly, it is sequentially phosphorylated by deoxycytidine kinase and other cellular kinases to its 5'-monophosphate, 5'-diphosphate, and finally, its active 5'-triphosphate form (3'-F-dCTP). The efficiency of this phosphorylation is a critical determinant of its biological activity.[10]

Caption: Anabolic phosphorylation of this compound.

Interaction with DNA Polymerase and Chain Termination

The active triphosphate, 3'-F-dCTP, now structurally mimics the natural deoxynucleoside triphosphate, dCTP. This allows it to compete with dCTP for the active site of DNA polymerase.[11]

-

Competition and Incorporation: During DNA replication, DNA polymerase can mistakenly recognize and incorporate 3'-F-dCTP into the growing DNA strand opposite a guanine base.

-

Chain Termination: Once incorporated, the presence of the 3'-fluoro group instead of a 3'-hydroxyl group makes it impossible for the DNA polymerase to form a phosphodiester bond with the next incoming dNTP.[12] This effectively terminates the elongation of the DNA chain.

Caption: Mechanism of DNA chain termination by this compound.

Therapeutic Potential and Applications

The ability of this compound to halt DNA replication makes it a candidate for therapeutic applications where inhibiting cell proliferation is desired.

Antiviral Activity

Many viruses, including retroviruses like HIV, rely on reverse transcriptase, a type of DNA polymerase, for their replication. Nucleoside analogs that terminate DNA chains are a cornerstone of antiviral therapy.[2][10] this compound and its analogs have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[10][13] Its incorporation by viral polymerases leads to the termination of viral DNA synthesis, thus inhibiting viral replication.[14][15]

Anticancer Activity

Cancer is characterized by uncontrolled cell division, which necessitates rapid DNA replication. This makes cancer cells particularly vulnerable to DNA chain terminators. By being incorporated into the DNA of rapidly dividing cancer cells, this compound can induce cell cycle arrest and apoptosis.[16] Research has explored its efficacy against various cancer cell lines.[17]

Experimental Evaluation: Protocols and Methodologies

The assessment of this compound's efficacy as a DNA chain terminator involves a combination of in vitro enzymatic assays and cell-based assays.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the ability of the triphosphate form of this compound (3'-F-dCTP) to inhibit the activity of a specific DNA polymerase.[18][19]

Principle: The assay quantifies the incorporation of nucleotides into a synthetic DNA template-primer by a DNA polymerase. The inhibition of this process by 3'-F-dCTP is measured.[20]

Step-by-Step Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Add a defined concentration of a DNA template-primer duplex.

-

Add a mixture of dATP, dGTP, dTTP, and a labeled dCTP (e.g., [α-³²P]dCTP or a fluorescently labeled dCTP).

-

Add the DNA polymerase of interest (e.g., human DNA polymerase α, β, or γ, or a viral reverse transcriptase).[21]

-

-

Inhibitor Addition:

-

Prepare serial dilutions of 3'-F-dCTP.

-

Add the different concentrations of 3'-F-dCTP to the reaction mixtures. Include a no-inhibitor control.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Separate the unincorporated labeled dNTPs from the newly synthesized, labeled DNA strand using methods like gel electrophoresis or filter binding assays.

-

Quantify the amount of incorporated label in each reaction using a phosphorimager, scintillation counter, or fluorescence reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3'-F-dCTP relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H12FN3O4 | CID 451603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound,123402-20-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Application of solid-phase chemistry for the synthesis of 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between DNA Polymerase λ and Anticancer Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3'-Fluoro-2',3'-dideoxyribonucleoside 5'-triphosphates: terminators of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preferential Phosphorylation of 3'-Fluoro-3'-deoxycytidine: A Tale of Two Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical First Step in Nucleoside Analog Activation

The therapeutic efficacy of nucleoside analogs, a cornerstone of antiviral and anticancer chemotherapy, is contingent upon their intracellular conversion to the active triphosphate form. This bioactivation cascade is initiated by a single, often rate-limiting, phosphorylation event catalyzed by a host cell or viral nucleoside kinase. The substrate specificity of these kinases, therefore, represents a critical determinant of a drug's activation profile and, consequently, its therapeutic window. This guide delves into the nuanced enzymatic landscape governing the phosphorylation of 3'-Fluoro-3'-deoxycytidine (F-dC), a fluorinated pyrimidine analog with significant potential in therapeutic applications. While the structural similarity of F-dC to both deoxycytidine and deoxythymidine might suggest the involvement of multiple kinases, a detailed examination of enzyme kinetics and substrate specificity reveals a clear and dominant pathway. This document will elucidate the pivotal role of deoxycytidine kinase (dCK) in the activation of F-dC and, conversely, the limited to non-existent role of thymidine kinases (TK1 and TK2), providing a comprehensive understanding for researchers in drug development and molecular pharmacology.

The Central Player: Deoxycytidine Kinase (dCK) and its Broad Substrate Affinity